![molecular formula C11H14Br2O3 B2493943 2-Bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptanecarboxylic acid CAS No. 1005095-29-3](/img/structure/B2493943.png)
2-Bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of bicyclic compounds often involves multi-step reactions, with one example being the six-step synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid from dimethyl-meso-2,5-dibromohexanedioate, highlighting a method that could be adapted for the synthesis of related compounds (Kubyshkin, Mikhailiuk, & Komarov, 2007). Additionally, the reaction of benzenesulfonamide and camphene in the presence of N-bromosuccinimide to synthesize N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide suggests a pathway for introducing bromomethyl groups into bicyclic frameworks (Garagan, Moskalik, Sterkhova, & Ganin, 2023).
Molecular Structure Analysis
The molecular structure of bicyclic compounds can exhibit chirality and complex hydrogen bonding patterns. For instance, 7-oxobicyclo[2.2.1]heptane-1-carboxylic acid molecules display chirality and form hydrogen-bonded dimers, a feature that may also be relevant in understanding the structural nuances of 2-Bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptanecarboxylic acid (Wong et al., 2000).
Chemical Reactions and Properties
Bicyclic compounds can undergo a variety of chemical reactions, including Grignard reactions, which are instrumental in introducing new functional groups. The reaction of (1S,4R)-methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate with phenylmagnesium bromide to produce a compound with intramolecular hydrogen bonding showcases the versatility of bicyclic compounds in chemical synthesis (Gao, Tang, & Zhao, 2006).
Physical Properties Analysis
The physical properties of bicyclic compounds can be elucidated through studies on their crystalline structures and hydrogen-bonding patterns. For example, the crystal structure analysis of (-)-1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-anti-carboxylic acid reveals how carboxyl-to-ketone hydrogen-bonded chains influence the compound's physical properties, such as solubility and melting point (Lalancette, Coté, & Thompson, 1997).
Chemical Properties Analysis
The chemical properties of bicyclic compounds, including reactivity and stability, can be inferred from their functional groups and molecular structure. The catalyzed dimerization of 2,5-dimethyl-2,4-hexadiene to produce bicyclic compounds with specific substituents illustrates how the presence of methyl groups and the bicyclic framework affect the compound's reactivity and potential for further functionalization (Mattay et al., 1988).
Aplicaciones Científicas De Investigación
Hydrogen-Bonding Patterns and Structural Analysis
- Compounds similar to "2-Bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptanecarboxylic acid" have been analyzed for their hydrogen-bonding patterns, which are crucial for understanding their crystalline structures and potential applications in materials science. For example, a study of (-)-1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-anti-carboxylic acid highlighted the formation of intermolecular carboxyl-to-ketone hydrogen-bonded chains, providing insights into the solid-state arrangement of such compounds (Lalancette, Coté, & Thompson, 1997).
Synthesis of Chiral and Bicyclic Compounds
- The synthesis of homochiral 2,10-Camphanediols from (+)-ketopinic acid demonstrates the versatility of bicyclic compounds in producing chiral molecules, which are valuable in various chemical syntheses and pharmaceutical applications (Jingen et al., 1991).
Analogues and Derivatives Synthesis
- Research into the synthesis of non-chiral analogues of other compounds, such as 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid, showcases the potential for creating rigid, non-chiral structures that could have unique chemical properties and applications (Kubyshkin, Mikhailiuk, & Komarov, 2007).
Propiedades
IUPAC Name |
2-bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2O3/c1-9(2)10(5-12)3-4-11(9,8(15)16)6(13)7(10)14/h6H,3-5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQZVXXGEBQQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(C2=O)Br)C(=O)O)CBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

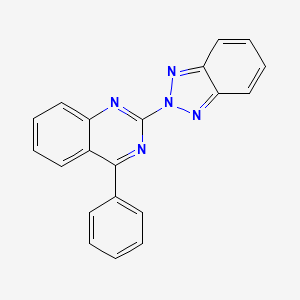
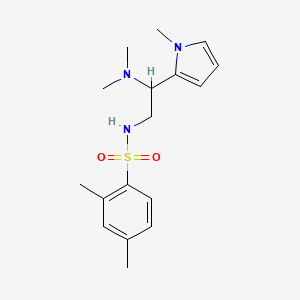
![N-[(2-Oxo-1,3-oxazolidin-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2493862.png)

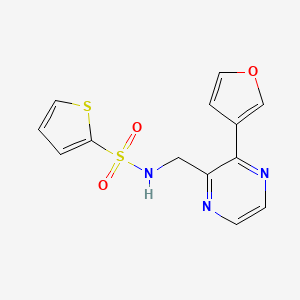
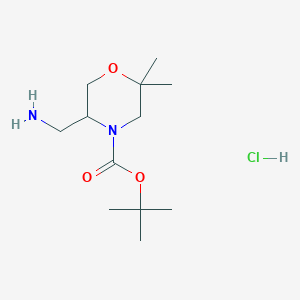
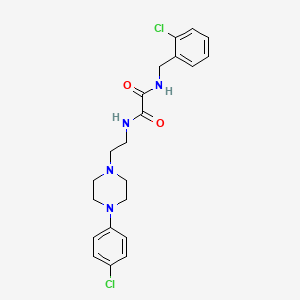
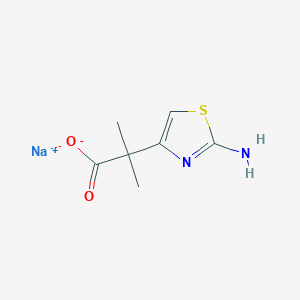
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide](/img/structure/B2493877.png)
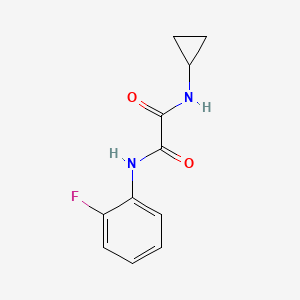
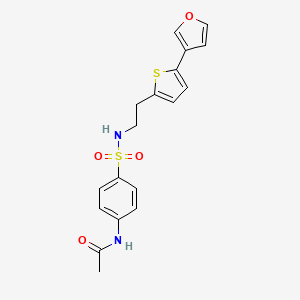

![(3S,4R)-4-[(propan-2-yl)amino]oxolan-3-ol](/img/structure/B2493882.png)
